Tert-butyl (bromomethyl)sulfonylcarbamate
Description
Tert-butyl (bromomethyl)sulfonylcarbamate (CAS: Not explicitly provided in evidence) is a brominated carbamate derivative featuring a sulfonyl group and a tert-butyl protecting group. This compound is structurally characterized by a carbamate backbone (-OCONH-) linked to a bromomethylsulfonyl moiety (-SO₂-CH₂-Br) and a tert-butyl (-C(CH₃)₃) group. Its molecular formula is likely C₆H₁₁BrNO₄S (estimated based on analogous structures in evidence). The bromomethyl group renders it reactive in nucleophilic substitution (Sₙ2) or cross-coupling reactions, while the sulfonyl group enhances electrophilicity and stability .
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized polymers. Its reactivity is comparable to other brominated carbamates but distinct due to the electron-withdrawing sulfonyl group, which modulates its stability and reaction pathways .
Properties
Molecular Formula |
C6H12BrNO4S |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
tert-butyl N-(bromomethylsulfonyl)carbamate |
InChI |
InChI=1S/C6H12BrNO4S/c1-6(2,3)12-5(9)8-13(10,11)4-7/h4H2,1-3H3,(H,8,9) |
InChI Key |
CXYMAWTUCVJMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (bromomethyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with bromomethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the bromomethyl group .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (bromomethyl)sulfonylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
Chemical Synthesis
Tert-butyl (bromomethyl)sulfonylcarbamate serves as a valuable reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for introducing sulfonamide functionalities into organic molecules.
Synthetic Pathways
- The compound can be employed in the synthesis of complex organic molecules through various pathways, including:
- Alkylation Reactions : Utilizing its electrophilic bromomethyl group to react with nucleophiles.
- Formation of Sulfonamides : Reacting with amines to yield sulfonamide compounds, which are significant in drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is particularly noted for its role in synthesizing biologically active compounds.
- Compounds derived from this compound have shown promise in various biological assays, including:
- Anti-inflammatory Activity : Research indicates that derivatives exhibit significant anti-inflammatory properties, comparable to established drugs like indomethacin .
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Synthesis of Anti-inflammatory Compounds
A study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives using this compound as a key intermediate. These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited promising inhibition rates, highlighting the compound's utility in developing new anti-inflammatory agents .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of compounds derived from this compound against human carcinoma cell lines. The study revealed that modifications to the compound's structure could enhance its cytotoxicity, underscoring its potential in cancer treatment strategies.
Mechanism of Action
The mechanism of action of tert-butyl (bromomethyl)sulfonylcarbamate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable bonds with various nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl (bromomethyl)sulfonylcarbamate with structurally related carbamate derivatives, focusing on reactivity, synthetic utility, and physicochemical properties.
Table 1: Comparative Analysis of Brominated Carbamates
Key Findings:
Reactivity Differences :
- The sulfonyl group in this compound enhances its electrophilicity compared to halogenated benzyl carbamates (e.g., compounds in ). This makes it more reactive in Sₙ2 reactions or metal-catalyzed cross-couplings.
- In contrast, tert-butyl (2-bromo-3-fluorobenzyl)carbamate relies on aromatic bromine for Suzuki-Miyaura coupling, achieving moderate yields (56.6%) under Pd catalysis.
Synthetic Utility :
- Brominated benzyl carbamates (e.g., ) are often used in multi-step syntheses requiring inert conditions (argon atmosphere) and specialized ligands (e.g., tricyclohexylphosphine).
- This compound’s aliphatic bromine may simplify purification steps compared to aromatic bromine derivatives, which often require column chromatography .
Stability and Safety: Sulfonyl-containing carbamates are generally more stable but may pose higher toxicity risks due to their electrophilic nature. For example, tert-butyl (4-chlorophenethyl)carbamate is classified as non-hazardous, whereas bromomethyl derivatives likely require stricter handling.
Structural Influence on Applications :
- Aromatic bromine in enables regioselective functionalization of aromatic rings, whereas the aliphatic bromine in this compound is better suited for alkylation or polymer grafting.
Biological Activity
Tert-butyl (bromomethyl)sulfonylcarbamate, also known as a derivative of tert-butyl carbamate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.
This compound can be synthesized through the reaction of tert-butyl carbamate with bromomethyl sulfonyl chloride. The general reaction scheme can be represented as follows:
This compound exhibits a molecular formula of and a molecular weight of approximately 286.16 g/mol. Its structure includes a tert-butyl group, which is known for its steric hindrance, influencing the compound's reactivity and biological interactions.
Biological Activity
1. Anti-inflammatory Properties
Research indicates that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory activity. In a study comparing various amide derivatives, compounds similar to this compound demonstrated promising results in reducing inflammation in animal models. The percentage inhibition of paw edema was notably high, with some compounds achieving over 54% inhibition compared to standard anti-inflammatory drugs like indomethacin .
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro assays showed that certain concentrations of the compound could reduce the viability of cancer cell lines significantly, indicating its potential as an anticancer agent .
3. Antimicrobial Effects
The compound has shown activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. Studies have indicated that modifications to the sulfonamide moiety can enhance antibacterial efficacy, making it a candidate for further development in treating bacterial infections .
Case Studies
Several case studies highlight the efficacy of this compound in biological applications:
-
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives containing the bromomethyl group exhibited enhanced anti-inflammatory effects compared to their non-brominated counterparts. The study concluded that the bromine substitution plays a crucial role in modulating inflammatory responses . -
Case Study 2: Anticancer Screening
A series of tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes .
Research Findings
A summary table of key findings related to the biological activity of this compound is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
